molecular formula C10H9NO3 B6273639 (3E)-4-(4-nitrophenyl)but-3-en-2-one CAS No. 30625-98-0

(3E)-4-(4-nitrophenyl)but-3-en-2-one

Cat. No.: B6273639
CAS No.: 30625-98-0
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-4-(4-nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9NO3. It is also known as 4-(4-nitrophenyl)-3-buten-2-one. This compound is characterized by the presence of a nitrophenyl group attached to a butenone backbone. It is a pale yellow solid that is slightly soluble in chloroform and ethyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3E)-4-(4-nitrophenyl)but-3-en-2-one can be synthesized through various methods. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(4-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 4-(4-nitrophenyl)butanoic acid.

    Reduction: 4-(4-aminophenyl)but-3-en-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-4-(4-nitrophenyl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-4-(4-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4-(4-nitrophenyl)but-3-en-2-one is unique due to its specific structural features, including the presence of a nitrophenyl group and a butenone backbone

Properties

CAS No.

30625-98-0

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.